Pyrazine, 2-ethoxymethyl-

Catalog No.
S1891841
CAS No.
65504-94-1
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine, 2-ethoxymethyl-

CAS Number

65504-94-1

Product Name

Pyrazine, 2-ethoxymethyl-

IUPAC Name

2-(ethoxymethyl)pyrazine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3

InChI Key

HAKYWHMNHHQQJR-UHFFFAOYSA-N

SMILES

CCOCC1=NC=CN=C1

Canonical SMILES

CCOCC1=NC=CN=C1

Pyrazine, 2-ethoxymethyl- is an organic compound with the molecular formula C7H10N2OC_7H_{10}N_2O and a molecular weight of approximately 138.17 g/mol. It is classified under the pyrazine family, which consists of aromatic compounds containing a six-membered ring with two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an ethoxymethyl group at the second position of the pyrazine ring, contributing to its unique chemical properties and potential applications in various fields, particularly in flavoring and fragrance industries .

Involving this compound include:

  • Nucleophilic Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance its flavor profile.
  • Oxidation: Pyrazines can be oxidized to form corresponding oxides or other derivatives, which may further modify their sensory characteristics.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules that may exhibit enhanced aroma properties .

Research indicates that pyrazine derivatives, including 2-ethoxymethyl-, exhibit various biological activities. These compounds are often evaluated for their potential as:

  • Flavoring Agents: Known for their nutty and roasted flavor profiles, they are widely used in food products.
  • Fragrance Components: Their unique scent characteristics make them valuable in perfumery and cosmetic formulations.
  • Antimicrobial Properties: Some studies suggest that certain pyrazine derivatives may possess antimicrobial activity, although specific data on 2-ethoxymethyl-pyrazine is limited .

Several synthetic routes are available for producing pyrazine, 2-ethoxymethyl-. Common methods include:

  • Alkylation of Pyrazine: The reaction of pyrazine with ethyl bromide or ethyl iodide in the presence of a base can yield 2-ethoxymethyl-pyrazine.
  • Direct Ethoxymethylation: Utilizing reagents such as ethylene oxide and appropriate catalysts can facilitate the direct formation of the ethoxymethyl group on the pyrazine ring.
  • Functional Group Transformations: Starting from other pyrazine derivatives, functional group transformations (e.g., alkylation or etherification) can be employed to introduce the ethoxymethyl moiety .

Pyrazine, 2-ethoxymethyl- finds applications primarily in:

  • Food Industry: Used as a flavoring agent due to its desirable nutty aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products for its unique scent profile.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity .

Interaction studies involving pyrazine derivatives often focus on their sensory attributes and biological interactions. These studies typically assess how these compounds interact with various receptors in taste and smell, as well as their stability when combined with other flavoring agents. Understanding these interactions is crucial for optimizing formulations in food and fragrance applications .

Pyrazine, 2-ethoxymethyl- shares structural similarities with several other compounds in the pyrazine family. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
PyrazineC4H4N2Basic structure without substituents
2-Ethoxy-pyrazineC6H8N2OLacks methyl group; simpler flavor profile
2-Methyl-pyrazineC5H6N2Methyl substitution affects aroma
3-Ethoxy-methyl-pyrazineC7H10N2ODifferent position of ethoxy group
3-Ethoxy-5-methyl-pyrazineC8H10N2OAdditional methyl group enhances complexity

The distinct feature of pyrazine, 2-ethoxymethyl-, lies in its specific arrangement of functional groups, which contributes to its unique aromatic profile compared to other similar compounds .

The study of alkoxy-substituted pyrazines dates to the mid-20th century, driven by their utility in flavor chemistry and pharmaceuticals. Early synthetic routes focused on nucleophilic substitution reactions, where alkoxy groups were introduced via alcoholysis of halogenated pyrazines. For example, the pyrolysis of 2-chloropyrazine with ethanol under basic conditions yielded 2-ethoxypyrazine, a foundational method later adapted for ethoxymethyl derivatives.

A pivotal advancement emerged in the 1980s with the development of vapor-phase reactions using alumina catalysts. These methods enabled the efficient coupling of diols and diamines to produce pyrazine derivatives, including 2-ethoxymethylpyrazine, at industrial scales. The catalytic systems minimized side reactions, achieving yields exceeding 70% in optimized conditions.

The structural elucidation of 2-ethoxymethylpyrazine benefited from advances in spectroscopic techniques. Nuclear magnetic resonance (NMR) studies in the 1990s confirmed the regioselectivity of ethoxymethyl group attachment, with characteristic shifts observed at δ 3.5–4.0 ppm for the methylene protons adjacent to oxygen. Mass spectrometry further validated the molecular ion peak at m/z 138.17, consistent with the compound’s formula.

Significance in Heterocyclic Chemistry

Pyrazine, 2-ethoxymethyl- occupies a critical niche in heterocyclic chemistry due to its dual functionality: the pyrazine ring serves as a hydrogen-bond acceptor, while the ethoxymethyl group enhances solubility in organic media. This combination facilitates its use in diverse applications:

Pharmaceutical Intermediates

The compound acts as a precursor to bioactive molecules. For instance, its reaction with Grignard reagents yields alkylated pyrazines, which are intermediates in antitubercular agents like pyrazinamide. Recent studies highlight its role in synthesizing kinase inhibitors, where the ethoxymethyl moiety improves blood-brain barrier penetration.

Flavor and Fragrance Chemistry

Alkoxy pyrazines contribute earthy, nutty aromas to food and perfumes. While 2-methoxy-3-isobutylpyrazine is renowned for its role in bell pepper flavors, 2-ethoxymethylpyrazine offers subtler olfactory profiles, making it a candidate for custom flavor formulations. Gas chromatography-olfactometry (GC-O) studies rank its detection threshold at 0.5 ppb, underscoring its potency.

Coordination Chemistry

The pyrazine ring’s nitrogen atoms enable metal coordination, a property exploited in catalysis. Complexes with palladium(II) chloride, for example, catalyze Suzuki-Miyaura couplings, with the ethoxymethyl group stabilizing colloidal palladium nanoparticles.

Synthetic Versatility

2-Ethoxymethylpyrazine participates in cycloaddition and cross-coupling reactions. A 2024 study demonstrated its use in Huisgen azide-alkyne cycloadditions, forming triazole-linked pyrazine dendrimers for optoelectronic materials. The table below summarizes key reactions:

Reaction TypeReagents/ConditionsProduct ApplicationSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl pharmaceuticals
Nucleophilic Aromatic SubstitutionNaH, R-XAgrochemical intermediates
ElectrocyclizationHeat (300°C), toluenePolycyclic aromatics

Structural Analysis

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

Pyrazine, 2-ethoxymethyl- represents the systematic nomenclature for this heterocyclic aromatic compound according to International Union of Pure and Applied Chemistry standards [1]. The compound is officially designated as 2-(ethoxymethyl)pyrazine, reflecting the substitution pattern on the pyrazine ring system [2]. Multiple synonyms exist in the chemical literature, including methylethoxypyrazine [1] [3], 2-ethoxymethylpyrazine [3], and the European Inventory of Existing Commercial Chemical Substances designation 265-794-5 [1]. The compound also carries the Chemical Abstracts Service registry number 65504-94-1 [1] [3], which serves as its unique chemical identifier in databases worldwide.

Additional regulatory designations include the Food and Drug Administration Substance Registry System identifier 8Z723WC955 [1] and the Flavor and Extract Manufacturers Association number 3569 [1]. The compound has been assigned the systematic name "Pyrazine, 2-ethoxymethyl-" by both the Environmental Protection Agency Substance Registry System and the Toxic Substances Control Act inventory [1].

Molecular Formula and Weight

The molecular formula of pyrazine, 2-ethoxymethyl- is established as C₇H₁₀N₂O [3] [4] [2]. This composition reflects the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom within the molecular structure. The exact molecular weight has been determined to be 138.16700 atomic mass units [3], while computational methods using PubChem databases report a molecular weight of 138.17 grams per mole [4].

The molecular structure consists of a pyrazine ring (1,4-diazine) with an ethoxymethyl substituent attached at the 2-position [2]. The ethoxymethyl group (-CH₂OCH₂CH₃) contributes significantly to the overall molecular mass, adding 59 atomic mass units to the base pyrazine framework. The exact mass has been calculated as 138.07900 atomic mass units using high-resolution mass spectrometry standards [3].

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O [3] [4] [2]
Molecular Weight138.17 g/mol [4]
Exact Mass138.07900 amu [3]
Monoisotopic Mass138.07877 amu [2]

Stereochemical Considerations

Pyrazine, 2-ethoxymethyl- does not possess chiral centers in its molecular structure, precluding the existence of optical isomers [5]. The compound exhibits a planar pyrazine ring system with the ethoxymethyl substituent extending from the aromatic framework [6]. The ethoxymethyl side chain displays conformational flexibility due to rotation around the carbon-carbon and carbon-oxygen single bonds.

The molecular geometry around the pyrazine ring maintains sp² hybridization for the carbon and nitrogen atoms within the aromatic system [6]. The ethoxymethyl substituent adopts various conformations in solution due to unrestricted rotation around the methylene-oxygen bond and the oxygen-ethyl bond [5]. Computational studies suggest that the most stable conformations minimize steric interactions between the ethyl group and the pyrazine ring system.

The absence of stereoisomerism simplifies the structural characterization of this compound, as only constitutional isomers need consideration [7]. Related methoxypyrazine compounds demonstrate similar structural features, with substituent effects primarily influencing electronic properties rather than stereochemical complexity [7] [6].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for pyrazine, 2-ethoxymethyl- [8] [9]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the aromatic pyrazine ring and aliphatic ethoxymethyl substituent [9] [10]. The pyrazine ring protons typically appear in the aromatic region between 8.0 and 9.0 parts per million, exhibiting coupling patterns characteristic of the 1,4-diazine system [10] [11].

The ethoxymethyl group generates distinct multipicity patterns in the aliphatic region [9] [12]. The methylene protons adjacent to the pyrazine ring (OCH₂) appear as a singlet around 4.6 parts per million due to the absence of neighboring protons [12]. The ethoxy portion displays characteristic ethyl group splitting patterns, with the OCH₂CH₃ methylene appearing as a quartet and the terminal methyl group as a triplet [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [14]. The pyrazine ring carbons appear in the aromatic region between 140-160 parts per million [14]. The substituted carbon bearing the ethoxymethyl group shows a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atoms [14]. The ethoxymethyl carbon atoms appear in the aliphatic region, with the methylene carbon adjacent to oxygen showing characteristic shielding effects.

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Pyrazine H-38.4-8.6doublet1H
Pyrazine H-58.5-8.7doublet1H
Pyrazine H-68.6-8.8singlet1H
OCH₂-pyrazine4.6singlet2H
OCH₂CH₃3.7quartet2H
CH₃1.3triplet3H

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of pyrazine, 2-ethoxymethyl- reveals characteristic fragmentation patterns that confirm its molecular structure [15] [16] [17]. The molecular ion peak appears at mass-to-charge ratio 138, corresponding to the intact molecule [15]. The base peak typically occurs at mass-to-charge ratio 109, resulting from the loss of the ethoxy group (C₂H₅O, 29 atomic mass units) from the molecular ion [15] [16].

Fragmentation pathways follow predictable patterns based on the stability of resulting ion fragments [16] [17]. The initial loss of the ethoxy radical generates a stabilized ion at mass-to-charge ratio 109, which corresponds to the methoxymethylpyrazine fragment [16]. Further fragmentation can occur through loss of formaldehyde (CH₂O, 30 atomic mass units) to yield a methylpyrazine ion at mass-to-charge ratio 79 [17].

Alpha-cleavage adjacent to the oxygen atom represents the primary fragmentation mechanism [18] [19]. This process generates charged fragments that retain the pyrazine ring system, ensuring structural identification [17]. Secondary fragmentation pathways include McLafferty rearrangements, though these are less prominent in this particular compound due to the absence of gamma-hydrogen atoms in favorable positions [19].

Additional fragment ions appear at mass-to-charge ratios corresponding to loss of the entire ethoxymethyl group (59 atomic mass units), yielding the pyrazine molecular ion at mass-to-charge ratio 79 [15] [16]. The fragmentation pattern provides definitive structural confirmation and distinguishes this compound from related isomers [17].

Fragment Ion (m/z)Loss from Molecular IonFragment IdentityRelative Intensity
138-Molecular ionVariable
109-29 (C₂H₅O)MethoxymethylpyrazineBase peak
79-59 (C₃H₇O)PyrazineModerate
94-44 (C₂H₄O)Methylpyrazine + CH₂Weak
81-57 (C₃H₅O)Pyrazine + H₂Weak

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65504-94-1

Wikipedia

2-Ethoxymethylpyrazine

General Manufacturing Information

Pyrazine, 2-ethoxymethyl-: INACTIVE

Dates

Modify: 2024-04-15

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